REACTION_CXSMILES
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[NH2:1][C:2]1[CH:9]=[CH:8][C:7]([F:10])=[CH:6][C:3]=1[C:4]#[N:5].[S:11](Cl)(=[O:14])(=[O:13])[NH2:12]>CC(N(C)C)=O>[C:4]([C:3]1[CH:6]=[C:7]([F:10])[CH:8]=[CH:9][C:2]=1[NH:1][S:11]([NH2:12])(=[O:14])=[O:13])#[N:5]
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Name
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|
Quantity
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136 mg
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Type
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reactant
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Smiles
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NC1=C(C#N)C=C(C=C1)F
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Name
|
|
Quantity
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114 mg
|
Type
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reactant
|
Smiles
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S(N)(=O)(=O)Cl
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Name
|
|
Quantity
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2 mL
|
Type
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solvent
|
Smiles
|
CC(=O)N(C)C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
The reaction was purified by Varian HPLC (10% Acetonitrile/Water)
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Name
|
|
Type
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product
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Smiles
|
C(#N)C1=C(C=CC(=C1)F)NS(=O)(=O)N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |